Vatiquinone

准备方法

合成路线和反应条件: 伐地醌是通过从天然存在的维生素 E 形态 α-生育三烯酚开始的多步过程合成的 . 合成过程涉及将 α-生育三烯酚氧化成醌结构,然后进行各种纯化步骤以获得最终产物 .

工业生产方法: 伐地醌的工业生产涉及使用优化反应条件的大规模化学合成,以确保高产量和纯度。 该过程包括严格的质量控制措施,以满足监管标准 .

化学反应分析

Structural Characteristics Governing Reactivity

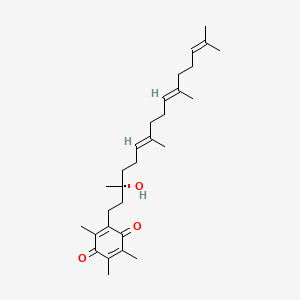

Vatiquinone’s structure combines a redox-active quinone moiety with a deuterated farnesyl side chain, enhancing stability and bioavailability . Key features include:

-

Quinone nucleus : Enables electron transfer in redox reactions.

-

Deuterated side chain : Reduces metabolic degradation (C–D bonds resist cytochrome P450 oxidation) .

-

Stereochemistry : Absolute configuration at C2 influences enzyme binding (e.g., 15-lipoxygenase inhibition) .

Synthetic Reactions and Deuterium Incorporation

This compound’s synthesis involves deuterated intermediates to optimize pharmacokinetics. Critical steps include:

Table 1: Key Synthetic Reactions for Deuterated this compound

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Pyrrolidine, Zn/HCl | Reduction of ketone to alcohol |

| 2 | FeCl₃ or CAN | Oxidation to quinone |

| 3 | Sodium dithionite | Reduction to hydroquinone intermediate |

| 4 | Chiral HPLC | Separation of R-enantiomer (active form) |

| 5 | BF₃·OEt₂, acetic acid | Fries rearrangement for acetyl group migration |

Deuterium (>95% incorporation) is introduced via deuterated reagents (e.g., acetone-d₆, ethyl acetoacetate-d₅) .

Redox Reactions and Antioxidant Mechanisms

This compound’s quinone group undergoes reversible reduction, critical for its antioxidant activity:

Ferroptosis Inhibition

Glutathione Modulation

-

Restores glutathione (GSH) levels by preventing oxidation to GSSG .

-

Effect : Increases GSH/GSSG ratio by 2.5-fold in Friedreich’s ataxia models .

Enzymatic Interactions and Metabolism

This compound is metabolized primarily by CYP3A4, with minor contributions from CYP1A2 :

Table 2: Pharmacokinetic Interactions with CYP Modulators

| CYP3A4 Modulator | Effect on this compound Exposure (AUC) | Clinical Relevance |

|---|---|---|

| Itraconazole (inhibitor) | ↑ 290% | Requires dose adjustment |

| Rifampin (inducer) | ↓ 54% | Monitor efficacy |

In Vitro Reactivity with Toxins

This compound’s efficacy varies by stressor type, highlighting reaction specificity:

Table 3: Cell Viability Rescue in Stress Models

| Stressor | Mechanism | This compound Efficacy |

|---|---|---|

| RSL3 | GPX4 inhibition → Ferroptosis | 100% rescue at 500 nM |

| BSO/Fe(III) | Glutathione depletion → Ferroptosis | 85% rescue at 500 nM |

| Paraquat | ROS via mitochondrial CI | No effect |

Photochemical Degradation

This compound is photolabile, requiring storage in amber vials. Degradation pathways include:

科学研究应用

Friedreich's Ataxia

The most prominent application of vatiquinone is in the treatment of Friedreich's Ataxia. Recent clinical trials have provided substantial evidence regarding its efficacy and safety:

- MOVE-FA Study : This phase 3 trial involved 146 patients aged 7 to 21 years and assessed the impact of this compound on disease progression as measured by the modified Friedreich Ataxia Rating Scale (mFARS). While the primary endpoint did not reach statistical significance (p=0.14), significant benefits were observed in key secondary endpoints, including upright stability (p=0.021) and fatigue measures (p=0.025)【1】【4】.

- Long-Term Effects : Subsequent long-term studies demonstrated that this compound treatment over 144 weeks resulted in a statistically significant 3.7-point improvement on the mFARS compared to untreated individuals, indicating a 50% slowing in disease progression【5】【9】.

Preclinical Studies

In preclinical models, this compound has shown promise in mitigating oxidative stress-induced cell death. For instance:

- Cell Culture Studies : this compound was effective in preventing cell death induced by specific oxidative stressors like RSL3 and BSO/iron but did not show benefits against paraquat-induced cell death【2】.

- Mouse Models : In models simulating GPX4 deficiency and Leigh syndrome, this compound did not significantly affect survival but suggested a potential reduction in seizure risk【2】.

Summary of Clinical Findings

| Study Name | Population | Duration | Primary Endpoint | Key Findings |

|---|---|---|---|---|

| MOVE-FA | 146 patients (7-21 years) | 72 weeks | Change in mFARS | No significance (p=0.14), but benefits in upright stability (p=0.021) |

| Long-Term Extension | Same cohort | 144 weeks | Change in mFARS vs historical cohort | Significant improvement (3.7 points), indicating 50% slowing of disease progression |

Future Prospects

PTC Therapeutics plans to submit a New Drug Application (NDA) for this compound based on the positive results from these studies, with discussions ongoing with regulatory bodies such as the FDA and EMA regarding potential approval【4】【9】. The ongoing research aims to further elucidate the drug's mechanisms and expand its applications beyond Friedreich's Ataxia, potentially exploring other neurodegenerative conditions characterized by oxidative stress.

作用机制

伐地醌的作用机制涉及几个关键途径:

谷胱甘肽合成: 伐地醌增强谷胱甘肽的合成,谷胱甘肽是细胞防御氧化应激的重要抗氧化剂.

代谢控制: 它通过增强参与能量代谢的遗传元件的表达来优化代谢控制.

电子传递调节: 伐地醌在线粒体中起作用以调节电子传递,从而改善细胞能量生成.

15-脂氧合酶抑制: 通过抑制 15-脂氧合酶,伐地醌减少炎症和氧化应激,而这些因素与多种疾病有关.

类似化合物:

α-生育三烯酚: 伐地醌的前体,也是一种具有抗氧化特性的维生素 E 形式.

辅酶 Q10: 另一种参与线粒体电子传递和能量生成的醌化合物.

依贝沙坦: 辅酶 Q10 的合成类似物,用于类似的治疗目的.

伐地醌的独特性: 伐地醌的独特之处在于它在增强谷胱甘肽合成和抑制 15-脂氧合酶方面的双重作用,使其成为治疗涉及氧化应激和炎症的疾病的有效治疗剂 . 它能够同时靶向多个途径,使其区别于其他类似化合物 .

相似化合物的比较

Alpha-Tocotrienol: The precursor of vatiquinone, also a form of vitamin E with antioxidant properties.

Coenzyme Q10: Another quinone compound involved in mitochondrial electron transport and energy production.

Idebenone: A synthetic analog of coenzyme Q10, used for similar therapeutic purposes.

Uniqueness of this compound: this compound is unique due to its dual role in augmenting glutathione synthesis and inhibiting 15-lipoxygenase, making it a potent therapeutic agent for conditions involving oxidative stress and inflammation . Its ability to target multiple pathways simultaneously sets it apart from other similar compounds .

生物活性

Vatiquinone, a small molecule inhibitor of 15-lipoxygenase (15-LO), is under investigation for its therapeutic potential in treating various mitochondrial diseases, particularly Friedreich's ataxia (FA). This article delves into the biological activity of this compound, summarizing its mechanisms of action, clinical trial outcomes, and preclinical findings.

This compound acts primarily by inhibiting 15-LO, an enzyme that plays a crucial role in lipid metabolism and oxidative stress pathways. By inhibiting this enzyme, this compound reduces the production of reactive oxygen species (ROS) and lipid peroxidation, which are implicated in ferroptosis—a form of regulated cell death associated with neurodegenerative diseases. The compound is designed to cross the blood-brain barrier, allowing it to exert its effects on neuronal cells.

Key Mechanisms:

- Inhibition of 15-LO : Reduces oxidative stress and lipid peroxidation.

- Prevention of Ferroptosis : Protects neurons from oxidative damage and cell death.

- Increase in Glutathione (GSH) : Clinical studies have shown that this compound increases GSH levels, improving the antioxidant capacity of cells.

Clinical Findings

This compound has been evaluated in several clinical trials, particularly focusing on its efficacy in patients with FA. The MOVE-FA trial is one of the most significant studies conducted to assess its impact on disease progression.

MOVE-FA Trial Results

- Participants : 146 pediatric and adult patients with FA.

- Duration : 72 weeks.

- Primary Endpoint : Change in the modified Friedreich Ataxia Rating Scale (mFARS).

- Outcomes :

Preclinical Studies

Preclinical studies have further elucidated the potential benefits of this compound. Research involving animal models has demonstrated varying degrees of efficacy.

Efficacy in Animal Models

- Mouse Models Used :

- Tamoxifen-induced GPX4 deficiency model.

- Ndufs4 knockout model for Leigh syndrome.

- Findings :

Summary Table of Clinical Trials

| Trial Name | Disease Target | Primary Endpoint | Outcome | Notes |

|---|---|---|---|---|

| MOVE-FA | Friedreich Ataxia | Change in mFARS score | Failed primary endpoint but showed significant benefits in secondary measures | Well-tolerated; 75% slowing in disease progression |

| MIT-E | Mitochondrial Epilepsy | Reduction in observable motor seizures | Failed primary endpoint but reduced status epilepticus | Evidence of treatment effect noted |

属性

IUPAC Name |

2-[(3R,6E,10E)-3-hydroxy-3,7,11,15-tetramethylhexadeca-6,10,14-trienyl]-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h12,14,16,32H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOVHERIIMJMDG-XZXLULOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(CCC=C(C)CCC=C(C)CCC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)C)CC[C@@](C)(CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90153231 | |

| Record name | Vatiquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213269-98-7 | |

| Record name | Vatiquinone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1213269987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vatiquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11917 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vatiquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VATIQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O85FK9I0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of vatiquinone, and how does it exert its therapeutic effects?

A1: this compound functions as a potent inhibitor of 15-lipoxygenase (15-LO) . 15-LO is an enzyme involved in the production of lipid peroxides, which are implicated in ferroptosis, a form of iron-dependent regulated cell death. By inhibiting 15-LO, this compound can prevent the accumulation of lipid peroxides and subsequent ferroptosis, leading to neuroprotective effects . This mechanism is particularly relevant in the context of mitochondrial diseases, where oxidative stress and dysregulation of energy metabolism are prominent features.

Q2: What is the evidence for the clinical efficacy of this compound in treating Friedreich ataxia?

A4: A systematic review of therapeutic interventions for Friedreich ataxia highlighted this compound as a potential treatment option . Patients treated with this compound demonstrated significant improvements in their scores on the Friedreich Ataxia Rating Scale-neurological (FARS-neuro) after 24 months compared to the expected natural disease progression . This suggests that this compound might offer clinical benefits in managing Friedreich ataxia, although further research is necessary to confirm these findings and determine long-term efficacy.

Q3: Has this compound shown promise in treating other conditions besides Friedreich ataxia?

A5: this compound is currently under investigation for its potential in treating a range of conditions characterized by high levels of oxidative stress and impaired energy metabolism, including mitochondrial diseases . Notably, this compound has demonstrated efficacy in reducing seizure frequency and associated morbidity in children diagnosed with pontocerebellar hypoplasia type 6, a specific mitochondrial disorder associated with epilepsy . This suggests a broader therapeutic potential for this compound beyond Friedreich ataxia.

- [1] Absorption, distribution, metabolism and excretion of 14C-vatiquinone in rats, dogs, and human subjects:

- [2] Clinical Drug‐Drug Interaction Between this compound, a 15‐Lipoxygenase Inhibitor, and Rosuvastatin, a Breast Cancer Resistance Protein Substrate:

- [3] Clinical evidence of interventions assessed in Friedreich ataxia: a systematic review:

- [4] Quinones as Neuroprotective Agents:

- [5] Targeting ferroptosis: A novel therapeutic strategy for the treatment of mitochondrial disease-related epilepsy:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。